propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid
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Overview
Description
propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications, including cleaning products, emulsifiers, and dispersants. The compound is formed by the reaction of benzenesulfonic acid with tetrapropenyl groups and 2-propanamine in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) involves the sulfonation of tetrapropenylbenzene followed by neutralization with 2-propanamine. The reaction conditions typically include:
Sulfonation: Tetrapropenylbenzene is reacted with sulfur trioxide or oleum to form tetrapropenylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with 2-propanamine to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization steps are carefully controlled to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous sulfonation reactor to maintain consistent reaction conditions.
Neutralization: The sulfonic acid is continuously neutralized with 2-propanamine in a separate reactor.
Chemical Reactions Analysis
Types of Reactions
propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include various sulfonate salts, sulfonic acid derivatives, and substituted benzenesulfonic acids.
Scientific Research Applications
propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersant in dye formulations.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in cleaning products, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) involves its ability to reduce surface tension and interact with hydrophobic and hydrophilic molecules. This property makes it effective in emulsifying and dispersing agents. The molecular targets include cell membranes and other lipid-containing structures, where it can disrupt or stabilize interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
- Benzenesulfonic acid, mono-C10-16 alkyl derivs., ammonium salts
- Benzenesulfonic acid, mono-C11-13-branched alkyl derivs., sodium salts
Uniqueness
propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid is unique due to its specific tetrapropenyl group, which imparts distinct surfactant properties compared to other alkylbenzenesulfonic acids. This uniqueness makes it particularly effective in certain industrial applications where specific emulsifying and dispersing properties are required.
Properties
CAS No. |
157966-96-6 |
---|---|
Molecular Formula |
C21H31NO3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H22O3S.C3H9N/c1-5-9-14-13-15(10-6-2)17(12-8-4)18(22(19,20)21)16(14)11-7-3;1-3(2)4/h5-13H,1-4H3,(H,19,20,21);3H,4H2,1-2H3/b9-5+,10-6+,11-7+,12-8+; |
InChI Key |
AGLGSOAIMWQNCZ-HPDMOCHCSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1/C=C/C)S(=O)(=O)O)/C=C/C)/C=C/C.CC(C)N |
SMILES |
CC=CC1=CC(=C(C(=C1C=CC)S(=O)(=O)O)C=CC)C=CC.CC(C)N |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1C=CC)S(=O)(=O)O)C=CC)C=CC.CC(C)N |
157966-96-6 | |
Synonyms |
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) |
Origin of Product |
United States |
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